
1-(3-Methoxyphenyl)-3-pentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-pentylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-pentylthiourea is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which are both involved in inflammation.
実験室実験の利点と制限
One advantage of using 1-(3-Methoxyphenyl)-3-pentylthiourea in lab experiments is its ability to inhibit specific enzymes and reduce inflammation, which can be useful in studying various diseases such as cancer and cardiovascular diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions for the research on 1-(3-Methoxyphenyl)-3-pentylthiourea. One direction is to study the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of specific enzymes that are involved in various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. This compound can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. This compound has several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. While this compound has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on this compound should focus on studying its potential applications in other diseases, developing more potent and selective inhibitors, and understanding its mechanism of action and potential side effects.
合成法
1-(3-Methoxyphenyl)-3-pentylthiourea can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
1-(3-Methoxyphenyl)-3-pentylthiourea has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In cardiovascular diseases, this compound has been shown to reduce inflammation and prevent atherosclerosis.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-pentylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-4-5-9-14-13(17)15-11-7-6-8-12(10-11)16-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUWJVCBYITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

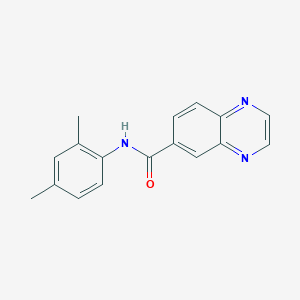
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
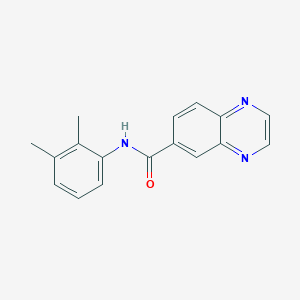
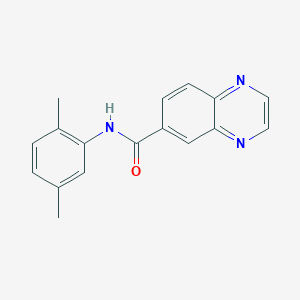
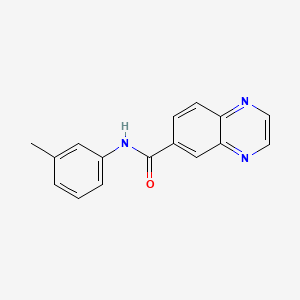
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
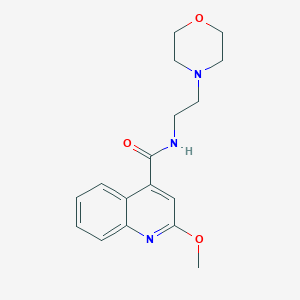

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
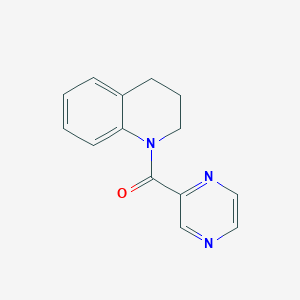

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)